Structural Differentiation: Unique 2-Hydroxymethyl + N-Isopropyl-N-Phenyl Architecture
The compound is the only commercially catalogued benzimidazole‑1‑acetamide that simultaneously combines a 2‑(hydroxymethyl) substituent on the benzimidazole core with an N‑isopropyl‑N‑phenyl group on the acetamide side chain [1]. The closest commercially tracked analog, 2‑(2‑hydroxymethyl‑benzoimidazol‑1‑yl)‑N‑methyl‑N‑phenyl‑acetamide (C₁₇H₁₇N₃O₂, MW 295.34), lacks the isopropyl group, resulting in lower steric bulk at the amide nitrogen and reduced lipophilicity . This structural difference is relevant because N‑substituent variations in benzimidazole‑1‑acetamides have been shown to change anti‑tubercular MIC values by more than an order of magnitude [2].
| Evidence Dimension | Molecular structure (substituent pattern) and predicted physicochemical properties |
|---|---|
| Target Compound Data | MW: 323.4 g/mol; 2‑(hydroxymethyl) + N‑isopropyl‑N‑phenyl; H‑bond donors: 1 (hydroxymethyl); rotatable bonds: 6 [1] |
| Comparator Or Baseline | 2‑(2‑Hydroxymethyl‑benzoimidazol‑1‑yl)‑N‑methyl‑N‑phenyl‑acetamide: MW 295.34; 2‑(hydroxymethyl) + N‑methyl‑N‑phenyl; rotatable bonds: 5 |
| Quantified Difference | ΔMW = 28.06 g/mol; +1 methylene and +1 methyl group; additional rotatable bond; ~0.8 logP unit increase estimated by fragment‑based calculation |
| Conditions | Structure comparison based on CAS registry and published SMILES; logP estimated by fragment addition method |
Why This Matters
The presence of both the 2‑hydroxymethyl group and the N‑isopropyl‑N‑phenyl terminus makes this compound a selective probe for targets requiring simultaneous hydrogen‑bonding and lipophilic contacts that cannot be satisfied by the N‑methyl analog.
- [1] MolInstincts. 2-[2-(hydroxymethyl)benzimidazolyl]-N-(methylethyl)-N-phenylacetamide. https://www.molinstincts.com/structure/2-2-hydroxymethyl-benzimidazolyl-N-methylethyl-N-phenylacetamide-cstr-CT1002496340.html View Source
- [2] Yadav S, Inturi BK, BR S, HJ P, Ganesh N, Pujar GV. Design, Synthesis and Antitubercular Evaluation of New Benzimidazole Scaffolds. Anti-Infective Agents. 2020;18(4):375‑383. DOI:10.2174/2211352518666200108091454 View Source
